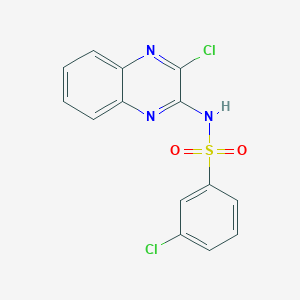

![molecular formula C14H13N3O3S B2816610 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946318-96-3](/img/structure/B2816610.png)

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

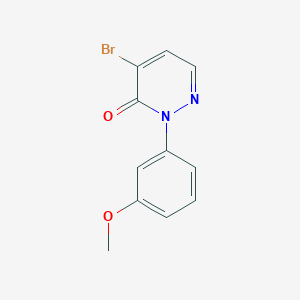

The compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a type of organic compound known as a benzothiazole . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzothiazole core structure, with methoxy, methyl, and isoxazole groups attached at various positions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are generally stable, crystalline compounds .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

Synthesis of Heterocyclic Compounds : The compound is used as an initiator for synthesizing various heterocyclic compounds like 2-(4-(3-methylbenzodifuran-2-carbox-amido) pyrimidine) acetic acid and others, demonstrating its versatility in organic synthesis (Abu‐Hashem et al., 2020).

Transformation into Tetrahydro-1,4-thiazepines : The compound undergoes transformation into 6-cyano-N-methoxy-N,5-dimethyl-2,3,4,7-tetrahydro-1,4-thiazepine-3-carboxamide, showcasing its potential in the generation of structurally diverse molecules (Calvo et al., 2005).

Biological and Pharmacological Research

Inhibition of Cell Adhesion Molecules : Derivatives of the compound inhibit the expression of cell adhesion molecules like E-selectin and ICAM-1, indicating potential anti-inflammatory properties (Boschelli et al., 1995).

Use as Chemosensors for Anions : Certain derivatives, such as coumarin benzothiazole compounds, can recognize cyanide anions, suggesting their utility in chemical sensing applications (Wang et al., 2015).

Antimicrobial Activity : The compound's derivatives have demonstrated antimicrobial and antifungal activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Alhameed et al., 2019).

Photodynamic Therapy in Cancer Treatment : Certain derivatives, like zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, show potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Anticonvulsant Activity : Compounds like 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides, related to this compound, have shown promise in anticonvulsant activity, indicating potential applications in neurological disorders (Jackson et al., 2012).

Antidepressant Properties : Derivatives of the compound have shown potential as antidepressants due to their antagonistic effects on the 5-HT3 receptor, a target in psychiatric disorder treatments (Mahesh et al., 2011).

Anti-Cancer Applications : Derivatives like 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides have shown significant antitumor effects, suggesting their utility in cancer research (Ostapiuk et al., 2017).

Optoelectronic and Photonic Applications : Azo derivatives containing the compound have demonstrated potential for use in optoelectronic and photonic applications due to their electronic and nonlinear optical properties (Huo et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-8-6-11(20-16-8)13(18)15-14-17(2)10-5-4-9(19-3)7-12(10)21-14/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDBTKQPQFUTML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Cyclopentyloxy)pyridin-4-yl]methanamine](/img/structure/B2816531.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2816533.png)

![4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2816534.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816538.png)

![2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2816540.png)

![7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2816542.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816543.png)

![N-(3-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2816545.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2816546.png)